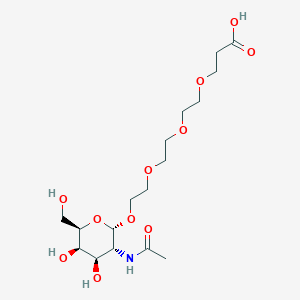
4-(2-Fluorophenyl)-6-(4-methoxyphenyl)pyrimidin-2-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(2-Fluorophenyl)-6-(4-methoxyphenyl)pyrimidin-2-amine, also known as FMPP, is a synthetic compound that has recently been the focus of research in the scientific community. FMPP is a member of the pyrimidin-2-amine family, which is a group of compounds with a variety of applications in medicinal and biological research. FMPP has been used in a variety of experiments, including studies of its mechanism of action, biochemical and physiological effects, advantages and limitations for laboratory experiments, and potential future directions.
Applications De Recherche Scientifique
4-(2-Fluorophenyl)-6-(4-methoxyphenyl)pyrimidin-2-amine has been used in a variety of scientific research applications. It has been used in studies of its mechanism of action, biochemical and physiological effects, advantages and limitations for laboratory experiments, and potential future directions. 4-(2-Fluorophenyl)-6-(4-methoxyphenyl)pyrimidin-2-amine has also been studied for its potential use in the treatment of various diseases, including cancer, diabetes, and Alzheimer’s disease. Additionally, 4-(2-Fluorophenyl)-6-(4-methoxyphenyl)pyrimidin-2-amine has been studied for its potential use in the development of new drugs and therapies.
Mécanisme D'action
The exact mechanism of action of 4-(2-Fluorophenyl)-6-(4-methoxyphenyl)pyrimidin-2-amine is still unknown. However, it is believed that 4-(2-Fluorophenyl)-6-(4-methoxyphenyl)pyrimidin-2-amine has the potential to modulate certain biochemical pathways and physiological processes. 4-(2-Fluorophenyl)-6-(4-methoxyphenyl)pyrimidin-2-amine has been shown to interact with a variety of receptors, including G-protein coupled receptors, tyrosine kinase receptors, and ion channels. Additionally, 4-(2-Fluorophenyl)-6-(4-methoxyphenyl)pyrimidin-2-amine has been shown to modulate the activity of enzymes involved in signal transduction pathways, such as phospholipase C and protein kinase C.
Biochemical and Physiological Effects
The biochemical and physiological effects of 4-(2-Fluorophenyl)-6-(4-methoxyphenyl)pyrimidin-2-amine have been studied in a variety of experiments. 4-(2-Fluorophenyl)-6-(4-methoxyphenyl)pyrimidin-2-amine has been shown to have a variety of effects on the body, including the modulation of ion channels, the modulation of signal transduction pathways, and the modulation of gene expression. 4-(2-Fluorophenyl)-6-(4-methoxyphenyl)pyrimidin-2-amine has also been shown to have anti-inflammatory, anti-oxidant, and anti-cancer effects. Additionally, 4-(2-Fluorophenyl)-6-(4-methoxyphenyl)pyrimidin-2-amine has been shown to have neuroprotective effects, and to modulate the activity of the hippocampus and cortex.
Avantages Et Limitations Des Expériences En Laboratoire
4-(2-Fluorophenyl)-6-(4-methoxyphenyl)pyrimidin-2-amine has several advantages for use in laboratory experiments. 4-(2-Fluorophenyl)-6-(4-methoxyphenyl)pyrimidin-2-amine is relatively easy to synthesize and is stable in a variety of conditions. Additionally, 4-(2-Fluorophenyl)-6-(4-methoxyphenyl)pyrimidin-2-amine is relatively non-toxic and has been shown to have a variety of effects on the body, making it a useful tool for studying biochemical and physiological processes. However, 4-(2-Fluorophenyl)-6-(4-methoxyphenyl)pyrimidin-2-amine also has some limitations for use in laboratory experiments. 4-(2-Fluorophenyl)-6-(4-methoxyphenyl)pyrimidin-2-amine is not water soluble, which can make it difficult to use in certain experiments. Additionally, 4-(2-Fluorophenyl)-6-(4-methoxyphenyl)pyrimidin-2-amine has a low solubility in a variety of solvents, which can limit its use in certain experiments.
Orientations Futures
The potential future directions for 4-(2-Fluorophenyl)-6-(4-methoxyphenyl)pyrimidin-2-amine are numerous. 4-(2-Fluorophenyl)-6-(4-methoxyphenyl)pyrimidin-2-amine has the potential to be used in the development of new drugs and therapies for the treatment of a variety of diseases, including cancer, diabetes, and Alzheimer’s disease. Additionally, 4-(2-Fluorophenyl)-6-(4-methoxyphenyl)pyrimidin-2-amine has the potential to be used in the development of new compounds for use in laboratory experiments. 4-(2-Fluorophenyl)-6-(4-methoxyphenyl)pyrimidin-2-amine could also be used to study the effects of various compounds on biochemical and physiological processes, as well as to study the effects of various compounds on gene expression. Finally, 4-(2-Fluorophenyl)-6-(4-methoxyphenyl)pyrimidin-2-amine could be used to study the effects of various compounds on the brain, including the hippocampus and cortex.
Méthodes De Synthèse
4-(2-Fluorophenyl)-6-(4-methoxyphenyl)pyrimidin-2-amine can be synthesized by a variety of methods, including the reaction of 4-methoxybenzaldehyde with 2-fluoroaniline in the presence of anhydrous potassium carbonate. This reaction produces 4-(2-fluorophenyl)-6-(4-methoxyphenyl)pyrimidin-2-amine, which can then be further purified by recrystallization. Other methods for synthesizing 4-(2-Fluorophenyl)-6-(4-methoxyphenyl)pyrimidin-2-amine include the reaction of 4-methoxybenzaldehyde with 2-fluoroaniline in the presence of sodium hydroxide, as well as the reaction of 4-methoxybenzaldehyde with 2-fluoroaniline in the presence of sodium bicarbonate.
Propriétés
IUPAC Name |
4-(2-fluorophenyl)-6-(4-methoxyphenyl)pyrimidin-2-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14FN3O/c1-22-12-8-6-11(7-9-12)15-10-16(21-17(19)20-15)13-4-2-3-5-14(13)18/h2-10H,1H3,(H2,19,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AOXSKZYDXTWBKL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CC(=NC(=N2)N)C3=CC=CC=C3F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14FN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2-Fluorophenyl)-6-(4-methoxyphenyl)pyrimidin-2-amine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(2E)-1-(Furan-2-yl)-3-[4-(propan-2-yl)phenyl]prop-2-en-1-one](/img/structure/B6346767.png)










